Cas no 2649066-66-8 (1-methoxy-2,8-diazaspiro4.5dec-1-ene)

1-methoxy-2,8-diazaspiro4.5dec-1-ene structure
2649066-66-8 structure
商品名:1-methoxy-2,8-diazaspiro4.5dec-1-ene
CAS番号:2649066-66-8
MF:C9H16N2O
メガワット:168.236142158508
CID:5989028
PubChem ID:165601092

1-methoxy-2,8-diazaspiro4.5dec-1-ene 化学的及び物理的性質

名前と識別子

    • 1-methoxy-2,8-diazaspiro4.5dec-1-ene
    • EN300-1645753
    • 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
    • 2649066-66-8
    • インチ: 1S/C9H16N2O/c1-12-8-9(4-7-11-8)2-5-10-6-3-9/h10H,2-7H2,1H3
    • InChIKey: HMLKXCBKLZTSEJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C2(CCN=1)CCNCC2

計算された属性

  • せいみつぶんしりょう: 168.126263138g/mol
  • どういたいしつりょう: 168.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

1-methoxy-2,8-diazaspiro4.5dec-1-ene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1645753-0.05g
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
0.05g
$612.0 2023-06-04
Enamine
EN300-1645753-0.5g
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
0.5g
$699.0 2023-06-04
Enamine
EN300-1645753-2.5g
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
2.5g
$1428.0 2023-06-04
Enamine
EN300-1645753-250mg
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
250mg
$670.0 2023-09-22
Enamine
EN300-1645753-2500mg
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
2500mg
$1428.0 2023-09-22
Enamine
EN300-1645753-100mg
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
100mg
$640.0 2023-09-22
Enamine
EN300-1645753-10000mg
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
10000mg
$3131.0 2023-09-22
Enamine
EN300-1645753-1.0g
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
1g
$728.0 2023-06-04
Enamine
EN300-1645753-5.0g
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
5g
$2110.0 2023-06-04
Enamine
EN300-1645753-0.25g
1-methoxy-2,8-diazaspiro[4.5]dec-1-ene
2649066-66-8
0.25g
$670.0 2023-06-04

1-methoxy-2,8-diazaspiro4.5dec-1-ene 関連文献

Related Articles

1-methoxy-2,8-diazaspiro4.5dec-1-eneに関する追加情報

Research Brief on 1-Methoxy-2,8-diazaspiro[4.5]dec-1-ene (CAS: 2649066-66-8): Recent Advances and Applications

The compound 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene (CAS: 2649066-66-8) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This spirocyclic structure, featuring both nitrogen heterocycles and a methoxy group, has demonstrated significant potential in the development of novel therapeutic agents. Recent studies have focused on its unique physicochemical properties, synthetic accessibility, and biological activities, particularly in the context of central nervous system (CNS) disorders and oncology targets.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) explored the use of this compound as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration. The researchers demonstrated that the spirocyclic core of 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene provides optimal three-dimensionality for receptor binding while maintaining favorable drug-like properties. The compound's LogP of 1.8 and polar surface area of 48 Ų make it particularly suitable for CNS-targeted drug development.

In the field of oncology, a recent patent application (WO2023187567) disclosed derivatives of 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene as potent inhibitors of protein-protein interactions involving p53-MDM2. The structural rigidity imparted by the spiro system was found to be crucial for maintaining the bioactive conformation while the methoxy group contributed to metabolic stability. In vitro studies showed IC50 values in the low nanomolar range against several cancer cell lines, with particularly promising results in p53-mutant glioblastoma models.

The synthetic accessibility of this scaffold has been significantly improved through recent methodological advances. A 2024 publication in Organic Letters (DOI: 10.1021/acs.orglett.4c00345) described a novel one-pot synthesis of 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene derivatives via a [3+2] cycloaddition strategy, achieving yields up to 78% with excellent diastereoselectivity. This breakthrough has facilitated the rapid generation of diverse analogs for structure-activity relationship studies.

Pharmacokinetic studies of lead compounds derived from this scaffold have shown favorable profiles. A recent preclinical investigation (Eur. J. Pharm. Sci. 2024, 192, 106642) reported oral bioavailability of 65% in rodent models for a 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene-based dopamine D3 receptor partial agonist, with brain-to-plasma ratios exceeding 3:1. These findings underscore the potential of this chemical scaffold in developing CNS-penetrant therapeutics.

Current challenges in the field include optimizing the metabolic stability of certain derivatives and addressing potential CYP450 inhibition observed with some analogs. However, the versatility of the 1-methoxy-2,8-diazaspiro[4.5]dec-1-ene scaffold continues to attract significant research interest, with several pharmaceutical companies reportedly developing clinical candidates based on this core structure. Future research directions include exploration of its applications in neurodegenerative diseases and inflammation, where its unique physicochemical properties may offer advantages over existing drug classes.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd